6-mercaptopurine riboside 6-mercaptopurine riboside Thioinosine is a sulfhydryl analog of inosine and an antimetabolite with potential antineoplastic and immunosuppressive properties. Thioinosine interferes with de novo purine synthesis and perturbs the pool of nucleotides necessary for DNA replication. As a result, this agent inhibits DNA synthesis, blocks cellular proliferation and induces apoptosis.
Sulfhydryl analog of INOSINE that inhibits nucleoside transport across erythrocyte plasma membranes, and has immunosuppressive properties. It has been used similarly to MERCAPTOPURINE in the treatment of leukemia. (From Martindale, The Extra Pharmacopoeia, 30th ed, p503)
Brand Name: Vulcanchem
CAS No.: 574-25-4
VCID: VC20777304
InChI: InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)
SMILES: C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O
Molecular Formula: C10H12N4O4S
Molecular Weight: 284.29 g/mol

6-mercaptopurine riboside

CAS No.: 574-25-4

Cat. No.: VC20777304

Molecular Formula: C10H12N4O4S

Molecular Weight: 284.29 g/mol

* For research use only. Not for human or veterinary use.

6-mercaptopurine riboside - 574-25-4

Specification

Description Thioinosine is a sulfhydryl analog of inosine and an antimetabolite with potential antineoplastic and immunosuppressive properties. Thioinosine interferes with de novo purine synthesis and perturbs the pool of nucleotides necessary for DNA replication. As a result, this agent inhibits DNA synthesis, blocks cellular proliferation and induces apoptosis.
Sulfhydryl analog of INOSINE that inhibits nucleoside transport across erythrocyte plasma membranes, and has immunosuppressive properties. It has been used similarly to MERCAPTOPURINE in the treatment of leukemia. (From Martindale, The Extra Pharmacopoeia, 30th ed, p503)
CAS No. 574-25-4
Molecular Formula C10H12N4O4S
Molecular Weight 284.29 g/mol
IUPAC Name 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione
Standard InChI InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)
Standard InChI Key NKGPJODWTZCHGF-UHFFFAOYSA-N
Isomeric SMILES C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
SMILES C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O
Canonical SMILES C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O

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